Home > Products > Screening Compounds P40299 > N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine -

N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-5638931
CAS Number:
Molecular Formula: C19H15N3S
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds containing a thiophene ring fused with a pyrimidine ring. These compounds have attracted significant attention in medicinal and organic chemistry due to their diverse biological activities and potential applications in drug discovery. [] Substituted thieno[2,3-d]pyrimidin-4-amines represent a subclass within this larger family, with a primary amine group at the 4-position and various substituents on the thiophene and pyrimidine rings.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves building the core heterocyclic structure through various synthetic approaches. A common method is the Gewald reaction, where a ketone or aldehyde reacts with an α-cyanoester and elemental sulfur to form a 2-aminothiophene-3-carboxylate. [] This intermediate can then undergo cyclization with different reagents to construct the pyrimidine ring and introduce desired substituents.

Chemical Reactions Analysis
  • N-alkylation: The primary amine at the 4-position can be alkylated with various alkyl halides or other electrophiles to introduce different substituents. []
  • Halogenation: Electrophilic aromatic substitution can be used to introduce halogen atoms at different positions on the thiophene and pyrimidine rings. []
  • Suzuki Coupling: The introduction of aryl or heteroaryl groups can be achieved using palladium-catalyzed cross-coupling reactions like the Suzuki reaction, targeting halogenated positions on the molecule. [, ]
Mechanism of Action
  • Inhibition of enzymes: Thieno[2,3-d]pyrimidines can act as enzyme inhibitors by binding to the active site and interfering with their catalytic activity. For instance, some derivatives inhibit bacterial TrmD, an enzyme essential for protein synthesis. [, ]
  • Interference with cell signaling pathways: These compounds can disrupt cellular signaling pathways by interacting with specific proteins or receptors involved in various biological processes. []
  • DNA intercalation: Planar aromatic heterocycles like thieno[2,3-d]pyrimidines can intercalate into DNA, interfering with replication and transcription processes, which can be relevant for antitumor activity. []
Applications
  • Antimicrobial research: Evaluating its activity against different bacterial and fungal strains, especially those exhibiting resistance to existing antibiotics, could lead to novel antimicrobial agents. [, , , ]
  • Antitumor research: Investigating its ability to inhibit tumor cell growth and proliferation, including its effects on specific targets and signaling pathways relevant to cancer, could contribute to developing new anticancer therapies. [, , , , ]
  • Anti-inflammatory research: Assessing its potential to modulate inflammatory responses, targeting specific mediators and pathways involved in inflammation, could lead to new therapies for inflammatory diseases. [, ]

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized by coupling 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] The product was characterized by spectral analysis and subjected to docking studies. []

4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f)

  • Compound Description: This compound is a potent and selective NF-κB inducing kinase (NIK) inhibitor. [] It exhibits satisfactory selectivity, favorable pharmacokinetics, and effectively inhibits interleukin 6 secretion in BEAS-2B cells. [] Oral administration of 12f in an imiquimod-induced psoriasis mouse model showed promising therapeutic effects, alleviating psoriasis symptoms and attenuating pro-inflammatory cytokine and chemokine gene expression. []

N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound is a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative. [] Its structure was determined using single-crystal X-ray diffraction. []
  • Relevance: This compound shares the pyrimidin-4-amine core with N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine but features a tetrahydrobenzothieno[2,3-d]pyrimidine scaffold, a 2-trifluoromethyl substituent, and a furan-2-ylmethyl group.

N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound is a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative. [] It exhibits potent antitumor activity against BCG-823 cells, surpassing the activity of 5-fluorouracil (5-FU). [] Its structure was determined using single-crystal X-ray diffraction. []

(R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound is an enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivative. [] Its structure was elucidated using single-crystal X-ray diffraction. [] Preliminary bioassays indicate that the R-enantiomer exhibits greater antitumor activity against MCF-7 cells compared to gefitinib. []

(S)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound is an enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivative. [] Its structure was determined using single-crystal X-ray diffraction. []

N1-Benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazin-4-ones

  • Compound Description: This compound was synthesized from N-benzyl-2-amino-3-tbutoxycarbonyl-4,5-dimethylpyrrole by refluxing with a mixture of acetic acid, acetic anhydride, and sodium acetate. [] It can undergo ring opening upon reaction with o-methoxyaniline in ethanol, yielding N-benzyl-2-acetylamino-3-(p-methoxycarboxamido)-4,5-dimethylpyrrole. [] Alternatively, reaction with p-methoxyaniline in acetic acid containing sodium acetate leads to ring conversion, forming N-benzyl-2,5,6-trimethyl-3-(p-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4(H)-one. []
  • Relevance: This compound demonstrates the potential for ring conversion reactions in pyrrole derivatives to create pyrimidin-4-ones, akin to the thieno[2,3-d]pyrimidin-4-amine structure found in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine.

N1-benzyl-2,5,6-trimethyl-3-substituted-pyrrolo[2,3-d]pyrimidin-4-ones

  • Compound Description: This class of compounds represents fused pyrrolo-heteroaryl ring systems. [] Specifically, the synthesis of N-benzyl-2,5,6-trimethyl-3-(p-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4(H)-one was achieved from N-benzyl-2-amino-3-tbutoxycarbonyl-4,5-dimethylpyrrole through ring conversion reactions. []
  • Relevance: These compounds showcase a direct structural relation to N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine, highlighting the presence of a pyrimidin-4-one core within a pyrrole-based scaffold, albeit lacking the thiophene ring.

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

  • Compound Description: This compound was synthesized and its structure was determined by elemental analysis, NMR spectroscopy, and single crystal X-ray diffraction. [, ] It exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ]

N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides

  • Compound Description: This series of compounds was designed and synthesized to investigate their antimicrobial activity. [] The compounds showed good activity against Staphylococcus aureus and Bacillus subtilis strains, with higher activity observed for derivatives lacking substituents in the benzene ring or those having small substituents like methyl or methoxyl groups in the para-position of the benzene ring. [] Molecular docking studies revealed their potential to partially inhibit TrmD of Pseudomonas aeruginosa. []
  • Relevance: These compounds are closely related to N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine, sharing the same thieno[2,3-d]pyrimidin-4-amine core. The primary difference lies in the presence of a carboxamide group at the 6-position instead of a phenyl substituent in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine.

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This class of compounds was synthesized by introducing fluorine into thieno[2,3-d]pyrimidin-4(3H)-ones to investigate their bactericidal activity. [] Some of these compounds exhibited strong inhibitory effects on crop biomasses. [] Notably, 2-(n-heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one displayed 90% inhibition activity against cotton fusarium wilt. []
  • Relevance: These compounds share a structural similarity with N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine, featuring a common thieno[2,3-d]pyrimidin-4(3H)-one core. The primary difference lies in the presence of an alkylamino group at position 2, a 4-fluorophenyl substituent at position 3, and a 1H-1,2,4-triazol-1-yl substituent at position 6, instead of a benzyl group at position 4 and a phenyl substituent at position 6 in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine.

N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines

  • Compound Description: This series of compounds includes six fluorinated derivatives. [] Their chemical shift assignments were determined using 1H, 13C, 19F, and 2D COSY, HMBC, and HSQC NMR experiments. []
  • Relevance: These compounds exhibit a structural similarity to N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine, sharing the pyrimidin-4-amine core. The key difference is the presence of a pyrrolo[2,3-d]pyrimidine scaffold in these compounds instead of the thieno[2,3-d]pyrimidine core found in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine.

4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine

  • Compound Description: This compound features a fused benzothiophene and pyrimidine ring system, which are coplanar based on single-crystal X-ray diffraction analysis. [] The cyclohexene ring exhibits disorder over two sites with specific occupancy ratios, adopting a half-chair conformation in both the major and minor components. [] Crystal structure analysis revealed the presence of N—H⋯N and C—H⋯N interactions, leading to the formation of inversion dimers with distinct graph-set motifs. []
  • Relevance: This compound illustrates an alternative arrangement of the pyrimidine ring fused to a benzothiophene system, differing from the linear fusion observed in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine. It also showcases the potential for incorporating additional structural features like the imino group and a tetrahydrobenzothiophene scaffold.

ara-7-Desazanebularin (2b)

  • Compound Description: This compound is a fluorescent pyrrolo[2,3-d]pyrimidine nucleoside synthesized using phase-transfer glycosylation of 4-methylthio-7H-pyrrolo[2,3-d]pyrimidine with 1-bromo-2,3,5-tri-O-benzyl-D-arabinofuranose. [] It exhibits strong fluorescence properties. []
  • Relevance: While ara-7-Desazanebularin lacks the thiophene ring, it serves as an example of a pyrrolo[2,3-d]pyrimidine derivative that incorporates a sugar moiety, highlighting the potential for modifying N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine by adding a carbohydrate component to enhance its biological properties.

7-substituted derivatives of N-[4-(2-[2-amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic acid [ALIMTA (LY231514, MTA)]

  • Relevance: These compounds highlight the importance of the pyrrolo[2,3-d]pyrimidine scaffold, a common structural motif in TS inhibitors. While N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine incorporates a thieno[2,3-d]pyrimidine core, exploring pyrrolo[2,3-d]pyrimidine analogs could reveal potential TS inhibitory activity.

6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines

  • Compound Description: This series of S-alkyl benzimidazole-thienopyrimidines was synthesized to target TrmD, an enzyme crucial for bacterial protein synthesis, as potential antibacterial agents. [] Molecular docking studies indicated a high affinity for TrmD isolated from P. aeruginosa. [] These compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain. []
  • Relevance: These compounds demonstrate the potential of incorporating a benzimidazole moiety into the thieno[2,3-d]pyrimidine core. While N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine does not have a benzimidazole group, exploring this structural modification could be interesting, especially for enhancing antimicrobial activity.

N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides

  • Compound Description: These compounds were synthesized from 2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (7-deazaadenines) and benzenesulfonyl chlorides using 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. []
  • Relevance: These compounds highlight the use of 7-deazaadenines, which are pyrrolo[2,3-d]pyrimidine derivatives. While N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine features a thieno[2,3-d]pyrimidine core, exploring 7-deazaadenine analogs could be beneficial, particularly in investigating their interactions with benzenesulfonamides.

6-Acetyl-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine Derivatives

  • Compound Description: This class of compounds includes Schiff's bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-one derivatives. [] These derivatives were prepared from the starting compound 6-acetyl-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine through reactions with various reagents like primary amines, arylaldehydes, and arylmethylidenemalononitriles. []
  • Relevance: These compounds, specifically the thieno[2,3-d]pyrimidine chalcones, share the thieno[2,3-d]pyrimidine core with N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine. The key difference is the presence of an acetyl group at position 6 and a pyrrolyl group at position 5, instead of a phenyl group at position 6 and a benzyl amino group at position 4 in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine.

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

  • Compound Description: This compound was synthesized and characterized by elemental analysis, 1H NMR, 13C NMR, and single crystal X-ray diffraction. [] Density functional theory calculations were performed to analyze its structure and electronic properties. []

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

  • Compound Description: This series of compounds was synthesized and evaluated for their anti-diabetic activity. [] The compound 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one exhibited protective properties against diabetes, attributed to the presence of a methoxy group in the ortho position of the phenyl moiety and potential disturbance of the molecule's planarity. []
  • Relevance: This series of compounds are structurally related to N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine due to their shared thieno[2,3-d]pyrimidin-4-one core. The key difference lies in the presence of an amino group at position 3 and varying substituents at positions 2 and 7, while N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine has a benzylamino group at position 4 and a phenyl group at position 6.

5-(N,N-hexamethylene)amiloride (HMA)

  • Compound Description: This compound is an amiloride analog that acts as an allosteric inhibitor of the human gonadotropin-releasing hormone (GnRH) receptor. [] HMA increases the dissociation rate of a radiolabeled peptide agonist from human GnRH receptors and exhibits noncompetitive antagonistic properties. []
  • Relevance: While structurally distinct from N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine, HMA highlights the potential for allosteric modulation of G protein-coupled receptors, suggesting a possible avenue for investigating allosteric modulators of receptors related to N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine's biological activity.

5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013)

  • Compound Description: This compound is a potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. [] It exhibits high binding affinity and potent in vitro antagonistic activity for the human receptor, with IC50 values of 0.1 and 0.06 nM, respectively. [] Oral administration of TAK-013 effectively suppressed plasma LH levels in castrated male cynomolgus monkeys. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4)

  • Compound Description: This compound was designed and synthesized as a thymidylate synthase (TS) inhibitor and antitumor agent. [] It exhibited greater potency against human TS than PDDF, ZD1694, and LY231514, with an IC50 value of 54 nM. [] Notably, it was not a substrate for human FPGS up to 250 muM and showed growth inhibitory activity against CCRF-CEM cells and other tumor cell lines. []
  • Relevance: While N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine contains a thieno[2,3-d]pyrimidine core, this compound highlights the use of a pyrrolo[2,3-d]pyrimidine scaffold, commonly found in TS inhibitors. Exploring pyrrolo[2,3-d]pyrimidine analogs of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine could be interesting for potential TS inhibitory activity.

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

  • Compound Description: This compound was designed and synthesized as a thymidylate synthase (TS) inhibitor and antitumor agent. [] It exhibited potent inhibitory activity against human TS, with an IC50 value of 51 nM, surpassing the potency of PDDF, ZD1694, and LY231514. [] This compound was not a substrate for human FPGS up to 250 muM and showed growth inhibitory activity against CCRF-CEM cells and other tumor cell lines in culture. []
  • Relevance: While N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine incorporates a thieno[2,3-d]pyrimidine core, this compound highlights the use of a pyrrolo[2,3-d]pyrimidine scaffold, a common structural feature in TS inhibitors. Exploring pyrrolo[2,3-d]pyrimidine analogs of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine could be valuable in investigating potential TS inhibitory activity.

4-Substituted-5-methyl-furo[2,3-d]pyrimidines

  • Compound Description: This class of compounds, designed as microtubule targeting agents, includes eight 4-substituted 5-methyl-furo[2,3-d]pyrimidines. [] Several of these compounds exhibited potent microtubule depolymerizing activity, with some showing IC50 values comparable to combretastatin A-4 (CA-4) in inhibiting tubulin assembly. [] Importantly, these compounds could circumvent Pgp and βIII-tubulin mediated drug resistance, overcoming limitations associated with paclitaxel, docetaxel, and vinca alkaloids. []
  • Relevance: These compounds, although possessing a furo[2,3-d]pyrimidine core instead of the thieno[2,3-d]pyrimidine core found in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine, demonstrate the potential of exploring similar structural modifications in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine, particularly to target microtubules and address drug resistance mechanisms.

2‐Amino‐3‐benzyl‐6‐(benzylthio)pyrimidin‐4(3H)‐one

  • Compound Description: This compound, after oral administration to male albino rats for 28 days, exhibited toxic effects, including decreased body weight and total proteins, increased liver weight and liver index, elevated serum transaminases (ALT and AST) and alkaline phosphatase (ALP) activities, inhibition of serum cholinesterase activity (ChE), reduced hemoglobin (Hb) value, increased serum urea and creatinine levels, elevated MDA levels, and decreased TAC levels. [] Histopathological examination confirmed hepatic and renal damage. []
  • Relevance: Although this compound lacks the thiophene ring, it highlights the potential toxicity associated with pyrimidine derivatives. Evaluating the safety profile of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is crucial due to its shared pyrimidine core.

3‐Benzyl‐7‐hydroxy‐5‐(4‐hydroxyphenyl)‐2‐(phenylamino)pyrido[2,3‐d]pyrimidin‐4(3H)‐one

  • Compound Description: Upon oral administration to male albino rats for 28 days, this compound exhibited toxic effects. [] These effects included decreased body weight and total proteins, increased liver weight and liver index, elevated serum transaminases (ALT and AST) and alkaline phosphatase (ALP) activities, inhibition of serum cholinesterase activity (ChE), reduced hemoglobin (Hb) value, increased serum urea and creatinine levels, elevated MDA levels, and decreased TAC levels. [] Histopathological examination confirmed hepatic and renal damage. []
  • Relevance: This compound, despite lacking the thiophene ring, demonstrates the potential for toxicity associated with pyrido[2,3-d]pyrimidine derivatives. Evaluating the safety profile of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is important due to its related pyrimidine core structure.

Properties

Product Name

N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

IUPAC Name

N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C19H15N3S

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H15N3S/c1-3-7-14(8-4-1)12-20-18-16-11-17(15-9-5-2-6-10-15)23-19(16)22-13-21-18/h1-11,13H,12H2,(H,20,21,22)

InChI Key

DCYGEOMDUWUJJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.